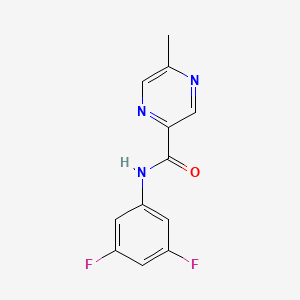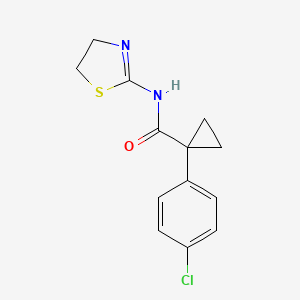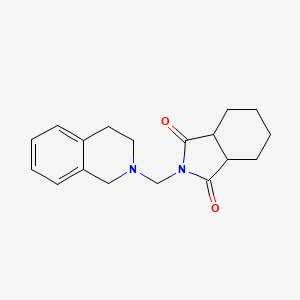![molecular formula C10H11BrN2O3 B7454363 5-bromo-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7454363.png)
5-bromo-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide, also known as BRD0705, is a small molecule that has gained attention in scientific research for its potential therapeutic applications.
Mechanism of Action
5-bromo-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide exerts its therapeutic effects by targeting specific enzymes and pathways involved in disease progression. In cancer research, this compound inhibits the activity of bromodomain-containing proteins, which play a crucial role in cancer cell proliferation. In neurodegenerative disorder research, this compound reduces inflammation and oxidative stress by inhibiting the activity of specific enzymes involved in these processes. In inflammation research, this compound reduces the production of pro-inflammatory cytokines by inhibiting the activity of specific transcription factors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease and pathway targeted. In cancer research, this compound inhibits cancer cell proliferation and induces apoptosis. In neurodegenerative disorder research, this compound reduces inflammation and oxidative stress and promotes neuronal survival. In inflammation research, this compound reduces the production of pro-inflammatory cytokines and promotes anti-inflammatory signaling.
Advantages and Limitations for Lab Experiments
5-bromo-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide has several advantages for lab experiments, including its small size, high potency, and specificity for certain enzymes and pathways. However, its limitations include its low solubility, potential toxicity, and limited availability.
Future Directions
There are several future directions for 5-bromo-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide research, including the development of more potent and specific analogs, the investigation of its therapeutic potential in other diseases, and the exploration of its combination with other drugs for synergistic effects. Additionally, further research is needed to elucidate the exact mechanisms of action and potential side effects of this compound.
Synthesis Methods
5-bromo-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide can be synthesized through a multistep process involving the reaction of furan-2-carboxylic acid with various reagents. The final step involves the reaction of 5-bromo-N-(cyclopropylamino)acetamide with furan-2-carboxylic acid in the presence of coupling agents. The resulting compound is purified through chromatography and recrystallization.
Scientific Research Applications
5-bromo-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cancer cell proliferation. In neurodegenerative disorder research, this compound has been shown to have neuroprotective effects by reducing inflammation and oxidative stress. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines.
Properties
IUPAC Name |
5-bromo-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c11-8-4-3-7(16-8)10(15)12-5-9(14)13-6-1-2-6/h3-4,6H,1-2,5H2,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGFAKRWERDVJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CNC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)methyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7454305.png)
![tert-butyl N-[3-(ethylcarbamoyl)phenyl]carbamate](/img/structure/B7454311.png)
![[2-(4-Methylpiperidin-1-yl)-2-oxoethyl] 1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxylate](/img/structure/B7454317.png)
![3-[[(1-Benzylpyrazol-4-yl)methyl-methylamino]methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7454321.png)




![3-chloro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B7454355.png)

![ethyl (E)-3-[4-(furan-2-carbonylamino)phenyl]prop-2-enoate](/img/structure/B7454380.png)
![2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide](/img/structure/B7454382.png)

